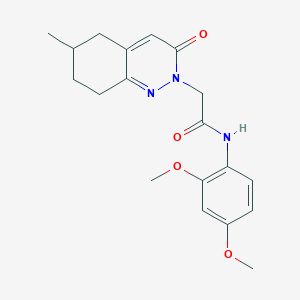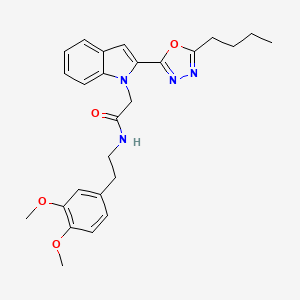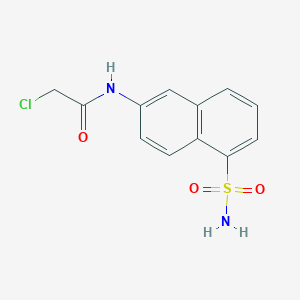
Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a fluorine atom and a methyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate typically involves the reaction of 4-fluoro-2-methylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
4-fluoro-2-methylphenol+ethyl chloroacetateK2CO3,DMFethyl 2-(4-fluoro-2-methyl-phenoxy)acetate
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products .
化学反応の分析
Types of Reactions
Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-methylphenoxyacetic acid.
Reduction: Formation of 2-(4-fluoro-2-methyl-phenoxy)ethanol.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential precursor for pharmaceutical compounds with therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with biological targets such as enzymes or receptors. The fluorine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets .
類似化合物との比較
Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate can be compared with other similar compounds such as:
- Ethyl 2-(4-chloro-2-methyl-phenoxy)acetate
- Ethyl 2-(4-bromo-2-methyl-phenoxy)acetate
- Ethyl 2-(4-nitro-2-methyl-phenoxy)acetate
These compounds share a similar phenoxyacetic acid backbone but differ in the substituents on the phenyl ring. The presence of different halogens or functional groups can significantly alter their chemical properties and biological activities .
特性
IUPAC Name |
ethyl 2-(4-fluoro-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBHUOJVYROLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B3015259.png)




![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B3015268.png)
![1-((5-methyl-2-phenyloxazol-4-yl)methyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3015269.png)
![2-methyl-N-[(4-phenyloxan-4-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3015270.png)

![Ethyl 4-[[2-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3015272.png)



